Unii-B55T45AA8F

Catalog No.
S527661
CAS No.
1189088-41-2
M.F
C16H15Cl2F3N4
M. Wt
391.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-B55T45AA8F

CAS Number

1189088-41-2

Product Name

Unii-B55T45AA8F

IUPAC Name

5-[3-(difluoromethyl)-4-fluorophenyl]-3-[(2-methylimidazol-1-yl)methyl]pyridazine;dihydrochloride

Molecular Formula

C16H15Cl2F3N4

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C16H13F3N4.2ClH/c1-10-20-4-5-23(10)9-13-6-12(8-21-22-13)11-2-3-15(17)14(7-11)16(18)19;;/h2-8,16H,9H2,1H3;2*1H

InChI Key

OJBLXSPBJMGZDN-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CC2=NN=CC(=C2)C3=CC(=C(C=C3)F)C(F)F.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

EVT101; EVT 101; EVT-101

Canonical SMILES

CC1=NC=CN1CC2=NN=CC(=C2)C3=CC(=C(C=C3)F)C(F)F.Cl.Cl

Description

The exact mass of the compound Unii-B55T45AA8F is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound identified by the Unique Ingredient Identifier, UNII-B55T45AA8F, is known as Florilglutamic acid. It is a synthetic derivative of glutamic acid, which is an amino acid that plays a critical role in cellular metabolism and neurotransmission. Florilglutamic acid has garnered attention due to its potential applications in pharmaceuticals and medical imaging.

Florilglutamic acid primarily undergoes nucleophilic substitution reactions during its synthesis. These reactions involve the replacement of a leaving group by a nucleophile, which is essential for the formation of various derivatives and functionalized compounds. The reactivity of Florilglutamic acid can also include hydrolysis and esterification reactions, depending on the functional groups present in the molecule.

Florilglutamic acid exhibits notable biological activity, particularly in the context of medical imaging. As a radiolabeled compound, it is utilized in positron emission tomography (PET) scans to visualize metabolic processes in tissues. Its ability to mimic natural amino acids allows it to be incorporated into metabolic pathways, making it useful for diagnostic purposes in oncology and neurology.

The synthesis of Florilglutamic acid typically involves several steps:

  • Starting Materials: The synthesis begins with glutamic acid or its derivatives.
  • Functionalization: Various chemical modifications are applied to introduce specific functional groups that enhance the compound's properties.
  • Labeling: For imaging applications, a radioactive isotope, such as fluorine-18, is introduced through nucleophilic substitution reactions.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for medical use.

Florilglutamic acid has several important applications:

  • Medical Imaging: It is primarily used in PET scans for detecting tumors and assessing brain function.
  • Research: The compound serves as a tool in biochemical research to study amino acid metabolism and neurotransmitter activity.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic uses due to their biological activity.

Interaction studies involving Florilglutamic acid focus on its metabolic pathways and interactions with various receptors and enzymes within the body. Understanding these interactions is crucial for optimizing its use in diagnostic imaging and potential therapeutic applications. Research has indicated that Florilglutamic acid can interact with specific transporters that facilitate its uptake into cells, influencing its efficacy as a tracer in imaging studies.

Florilglutamic acid shares structural similarities with other amino acids and their derivatives. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Glutamic AcidCore amino acidNaturally occurring neurotransmitter
L-PhenylalanineAromatic side chainPrecursor to neurotransmitters like dopamine
L-TyrosineHydroxyl groupPrecursor to catecholamines
Gamma-Aminobutyric AcidShorter chainMajor inhibitory neurotransmitter

Florilglutamic acid stands out due to its specific radiolabeling for imaging applications, differentiating it from other amino acids that primarily serve metabolic functions without such imaging capabilities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

390.0625864 g/mol

Monoisotopic Mass

390.0625864 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B55T45AA8F

Drug Indication

Investigated for use/treatment in alzheimer's disease, neurologic disorders, pain (acute or chronic), and parkinson's disease.

Mechanism of Action

EVT 101 penetrates the brain at doses that are well tolerated in man and expected to be clinically relevant, shows activity in areas relevant to pain and, importantly, modulates the activity of specific brain regions during the performance of cognitive tasks relevant to Alzheimer's disease.

Wikipedia

EVT-101

Dates

Modify: 2024-02-18
1: Wilkinson ST, Sanacora G. A new generation of antidepressants: an update on the pharmaceutical pipeline for novel and rapid-acting therapeutics in mood disorders based on glutamate/GABA neurotransmitter systems. Drug Discov Today. 2018 Nov 14. pii: S1359-6446(18)30376-3. doi: 10.1016/j.drudis.2018.11.007. [Epub ahead of print] Review. PubMed PMID: 30447328.
2: Stroebel D, Buhl DL, Knafels JD, Chanda PK, Green M, Sciabola S, Mony L, Paoletti P, Pandit J. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Mol Pharmacol. 2016 May;89(5):541-51. doi: 10.1124/mol.115.103036. Epub 2016 Feb 24. PubMed PMID: 26912815; PubMed Central PMCID: PMC4859819.
3: Fernandes A, Wojcik T, Baireddy P, Pieschl R, Newton A, Tian Y, Hong Y, Bristow L, Li YW. Inhibition of in vivo [(3)H]MK-801 binding by NMDA receptor open channel blockers and GluN2B antagonists in rats and mice. Eur J Pharmacol. 2015 Nov 5;766:1-8. doi: 10.1016/j.ejphar.2015.08.044. Epub 2015 Aug 29. PubMed PMID: 26325093.

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